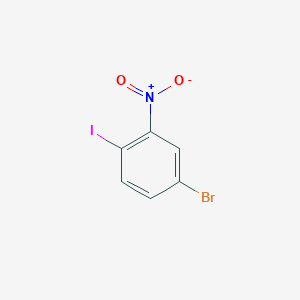
Viscumneoside IV
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Viscumneoside IV is a natural product that belongs to the family of lignan glycosides. It is extracted from the leaves of the mistletoe plant, which has been used in traditional medicine for centuries. Viscumneoside IV has been found to have a wide range of potential therapeutic applications, including anti-inflammatory, anti-tumor, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of Viscumneoside IV is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in cells. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It also activates the JNK pathway, which is involved in apoptosis and cell death. Furthermore, it has been shown to inhibit the PI3K/Akt pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Viscumneoside IV has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. It also has anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-viral properties against influenza and herpes simplex viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Viscumneoside IV in lab experiments is its natural origin, which reduces the risk of toxicity and side effects. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one limitation is the lack of standardized dosage and administration protocols, which can make it difficult to compare results across different studies.
Zukünftige Richtungen
There are many potential future directions for research on Viscumneoside IV. One area of interest is its potential as an anti-cancer therapy, particularly in combination with other drugs or therapies. Another area of interest is its potential as an anti-viral therapy, particularly against emerging viruses such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of Viscumneoside IV and its potential therapeutic applications in various diseases and conditions.
Synthesemethoden
Viscumneoside IV can be synthesized through a multi-step process that involves the extraction of mistletoe leaves, followed by purification and isolation of the compound. The extraction process involves the use of solvents such as ethanol, methanol, or water. The purified compound can then be identified and characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Wissenschaftliche Forschungsanwendungen
Viscumneoside IV has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to have anti-inflammatory effects by inhibiting the production of cytokines and chemokines. It also has anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, it has been shown to have anti-viral properties against influenza and herpes simplex viruses.
Eigenschaften
CAS-Nummer |
119725-29-0 |
|---|---|
Produktname |
Viscumneoside IV |
Molekularformel |
C29H32O16 |
Molekulargewicht |
636.6 g/mol |
IUPAC-Name |
3-hydroxy-3-methyl-5-oxo-5-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxyoxan-2-yl]methoxy]pentanoic acid |
InChI |
InChI=1S/C29H32O16/c1-29(39,9-19(32)33)10-20(34)42-11-18-22(35)24(37)25(38)28(44-18)45-27-23(36)21-15(31)7-13(40-2)8-17(21)43-26(27)12-4-5-14(30)16(6-12)41-3/h4-8,18,22,24-25,28,30-31,35,37-39H,9-11H2,1-3H3,(H,32,33)/t18-,22-,24+,25-,28+,29?/m1/s1 |
InChI-Schlüssel |
ZPMHWGODKDJELN-IFZGUCFQSA-N |
Isomerische SMILES |
CC(CC(=O)O)(CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O |
SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Kanonische SMILES |
CC(CC(=O)O)(CC(=O)OCC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC)C4=CC(=C(C=C4)O)OC)O)O)O)O |
Synonyme |
hamnazin-3-O-(6''-hydroxymethylglutaryl)glucoside viscumneoside IV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Zinc, [ethanedioato(2-)-kappaO1,kappaO2]-](/img/structure/B38008.png)




![P-[Tetrahydropyran-2-yloxy]phenylacetylene](/img/structure/B38020.png)


![2-[[(2S)-1-[[2-amino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]butanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]carbamoylamino]-3-(3-hydroxyphenyl)propanoic acid](/img/structure/B38028.png)